2-Hydroxy-3-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-3-methyl-5-nitropyridine is a derivative of nitropyridine . It is a light yellow to beige crystalline powder . It has been identified as a new, safe, and effective catalyst .
Synthesis Analysis
The synthesis of 2-Hydroxy-3-methyl-5-nitropyridine involves several steps . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methyl-5-nitropyridine can be represented by the empirical formula C6H6N2O3 . The molecular weight is 154.12 .Chemical Reactions Analysis
The reaction mechanism of 2-Hydroxy-3-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Hydroxy-3-methyl-5-nitropyridine is a solid with a melting point of 228-232 °C . It has an empirical formula of C6H6N2O3 and a molecular weight of 154.12 .Scientific Research Applications
Preparation of 2-Chloro-5-methyl-3-nitropyridine
2-Hydroxy-3-methyl-5-nitropyridine can be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . This compound could be used as an intermediate in the synthesis of other complex organic molecules.
Proteasome Inhibitors
This compound may also be used in preparing proteasome inhibitors containing 5-methylpyridin-2(1H)-one moiety . Proteasome inhibitors are a class of drugs that block the action of proteasomes, protein complexes that degrade unneeded or damaged proteins. They have applications in cancer treatment, as they can prevent the growth of cancer cells.
Organic Synthesis
Given its structure and reactivity, 2-Hydroxy-3-methyl-5-nitropyridine can serve as a useful building block in organic synthesis. It can participate in various reactions to form new bonds and create a wide range of organic compounds .
Pharmaceutical Research
The nitro group and the hydroxyl group in the 2-Hydroxy-3-methyl-5-nitropyridine molecule can act as points of functionalization, allowing for the creation of a variety of derivatives. These derivatives could potentially exhibit a range of biological activities, making this compound valuable in pharmaceutical research .
Material Science
In material science, 2-Hydroxy-3-methyl-5-nitropyridine could be used in the development of new materials with desired properties. Its molecular structure could contribute to the properties of the resulting material .
Analytical Chemistry
In analytical chemistry, 2-Hydroxy-3-methyl-5-nitropyridine could potentially be used as a reagent or a standard in various analytical techniques .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYZBDNBMVYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176314 | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-5-nitropyridine | |
CAS RN |
21901-34-8 | |
Record name | 3-Methyl-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21901-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21901-34-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-nitro-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-5-nitro-2-pyridone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PLY98DCN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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